molecular formula C10H16 B1197979 (+)-alpha-Phellandrene CAS No. 2243-33-6

(+)-alpha-Phellandrene

Cat. No. B1197979
CAS RN: 2243-33-6
M. Wt: 136.23 g/mol
InChI Key: OGLDWXZKYODSOB-JTQLQIEISA-N
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Description

(S)-alpha-Phellandrene, also known as (4S)-p-mentha-1(6), 2-diene or (S)-α-phellandrene, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes (S)-alpha-Phellandrene is considered to be a practically insoluble (in water) and relatively neutral molecule (S)-alpha-Phellandrene has been primarily detected in feces. Within the cell, (S)-alpha-phellandrene is primarily located in the membrane (predicted from logP) and cytoplasm (S)-alpha-Phellandrene is a dill tasting compound that can be found in a number of food items such as herbs and spices, turmeric, ceylon cinnamon, and dill. This makes (S)-alpha-phellandrene a potential biomarker for the consumption of these food products.
(+)-alpha-phellandrene is the (5S)-stereoisomer of alpha-phellandrene (5-isopropyl-2-methylcyclohexa-1,3-diene). It is an enantiomer of a (-)-alpha-phellandrene.

Scientific Research Applications

Pharmacological and Biological Activities (+)-Alpha-Phellandrene, a cyclic monoterpene, is known for its extensive biological activities. It has demonstrated promising functions such as antitumoral, antinociceptive, larvicidal, and insecticidal activities. Essential oils rich in alpha-phellandrene are cited in many studies, with species like Anethum graveolens and Foeniculum vulgare having significant amounts of this compound. The extensive biological activities of alpha-phellandrene and its rich presence in essential oils provide a strong foundation for further research on this molecule and its potential applications in pharmaceutical and food industries (Radice et al., 2022).

Immunomodulatory Effects Alpha-phellandrene has been observed to promote immune responses in normal murine cells. Studies have indicated its potential in enhancing macrophage phagocytosis and natural killer cell activities, indicating its role in modulating immune system activities. Such properties make alpha-phellandrene an interesting candidate for further studies related to immune system regulation and potential therapeutic applications (Lin et al., 2013) (Lin et al., 2014).

Anticancer Properties The compound has shown promising results in inducing autophagy in human liver tumor cells. The molecular regulation by alpha-phellandrene involves modulation of protein levels and signaling pathways, suggesting its potential as an anticancer agent. Understanding the mechanisms by which alpha-phellandrene induces cell autophagy opens new avenues for cancer treatment and research (Hsieh et al., 2015).

Transdermal Delivery and Anti-inflammatory Properties Alpha-phellandrene has been utilized in the formulation of ethosomal gels for transdermal delivery, particularly in the treatment of conditions like gout. This approach addresses the limitations of oral drug use, such as gastrointestinal disturbances, by improving skin compatibility and permeability. The anti-inflammatory activity of alpha-phellandrene, characterized by its effects on various inflammatory markers, highlights its therapeutic potential (Soba et al., 2020).

properties

CAS RN

2243-33-6

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

(5S)-2-methyl-5-propan-2-ylcyclohexa-1,3-diene

InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4-6,8,10H,7H2,1-3H3/t10-/m0/s1

InChI Key

OGLDWXZKYODSOB-JTQLQIEISA-N

Isomeric SMILES

CC1=CC[C@H](C=C1)C(C)C

SMILES

CC1=CCC(C=C1)C(C)C

Canonical SMILES

CC1=CCC(C=C1)C(C)C

Other CAS RN

2243-33-6

physical_description

Liquid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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